Deacetylisoipecoside

Descripción

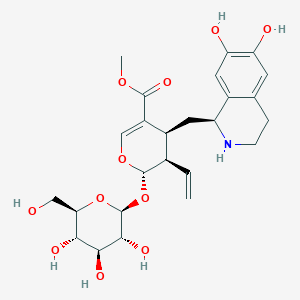

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C25H33NO11 |

|---|---|

Peso molecular |

523.5 g/mol |

Nombre IUPAC |

methyl (2S,3R,4S)-4-[[(1S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |

Clave InChI |

MTAVTRZTGFLKSC-ONGZBVEHSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérico |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canónico |

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Origen del producto |

United States |

Occurrence, Biosynthesis, and Metabolic Fate of Deacetylisoipecoside

Natural Occurrence and Distribution of Deacetylisoipecoside

This compound is a monoterpenoid-tetrahydroisoquinoline alkaloid glucoside, recognized as a key intermediate in the biosynthesis of pharmacologically important ipecac alkaloids such as emetine (B1671215) and cephaeline (B23452). nih.govtandfonline.commdpi.combiocyclopedia.com

This compound in Psychotria ipecacuanha and Related Rubiaceae Species

Psychotria ipecacuanha (formerly Cephaelis ipecacuanha), a medicinal plant native to South and Central America and belonging to the Rubiaceae family, is a primary source of ipecac alkaloids. nih.govbiocyclopedia.comnih.govresearchgate.net this compound, specifically the 1α(S)-epimer (also known as N-deacetylisoipecoside), is a crucial condensed product in P. ipecacuanha and is considered part of the reactions leading to emetine biosynthesis. nih.govmdpi.comnih.gov While both (1R)-deacetylipecoside and (1S)-deacetylisoipecoside are observed as intermediates in C. ipecacuanha, the enzymes catalyzing their formation were not known in previous studies. researchgate.net However, recent research suggests that the initial Pictet-Spengler coupling of dopamine (B1211576) and secologanin (B1681713), which yields both (S)-deacetylisoipecoside and (R)-deacetylipecoside, occurs non-enzymatically and non-stereoselectively in C. ipecacuanha. biorxiv.org

This compound in Alangium lamarckii (Alangiaceae) and Other Plant Genera

This compound is also found in Alangium lamarckii (Alangiaceae), a medicinal plant distributed across India and Southeast Asia, which also produces ipecac alkaloids. nih.govnih.gov Cell-free extracts from Alangium salviifolium (formerly Alangium lamarckii) catalyze the condensation of dopamine and secologanin, yielding both the (1R)-deacetylipecoside and (1S)-deacetylisoipecoside epimers. researchgate.netrsc.org While an enzyme with stereoselective (1R)-deacetylipecoside synthase activity has been partially purified from A. salviifolium, the enzymes responsible for the formation of these intermediates in C. ipecacuanha were previously unknown. researchgate.netrsc.org

The presence of ipecac alkaloids, including this compound, in two distantly related plant families (Rubiaceae and Alangiaceae) suggests independent evolutionary pathways for their biosynthesis. researchgate.net

Ecological and Chemotaxonomic Implications of this compound Distribution

The distribution of this compound and related ipecac alkaloids across evolutionarily distant plant families like Rubiaceae and Alangiaceae highlights a fascinating case of convergent evolution in plant secondary metabolism. researchgate.netbiorxiv.org Despite the structural similarities in the final alkaloids, the biosynthetic pathways leading to protoemetine (B1220032), a downstream product of this compound, have evolved independently in Carapichea ipecacuanha and Alangium salviifolium. researchgate.net This suggests that plants can arrive at similar chemical solutions for potentially ecological roles, such as defense, through different enzymatic recruitment and pathway strategies. nih.govresearchgate.net

Enzymatic Biosynthesis of this compound

This compound is formed through a key condensation reaction involving dopamine and secologanin, which is a central step in the biosynthesis of ipecac alkaloids. nih.govmdpi.combiocyclopedia.comnih.gov

Precursor Substrates and the Initial Pictet-Spengler Condensation Reaction in this compound Formation

The biosynthesis of this compound begins with the Pictet-Spengler condensation reaction between two primary precursors: dopamine and secologanin. nih.govmdpi.combiocyclopedia.comnih.gov Dopamine provides the tetrahydroisoquinoline moiety, while secologanin, a secoiridoid monoterpene glucoside, contributes the monoterpenoid part of the skeleton. nih.govbiocyclopedia.com This condensation yields two epimers: N-deacetylisoipecoside (the 1α(S)-epimer) and N-deacetylipecoside (the 1β(R)-epimer). nih.govucl.ac.uk

While this reaction can proceed non-enzymatically under weakly acidic conditions, it has been demonstrated that specific enzymes are involved in the stereoselective formation of each diastereomer in Alangium. nih.govresearchgate.net However, recent findings suggest that in C. ipecacuanha and A. salviifolium, the initial Pictet-Spengler coupling of secologanin (or secologanic acid in A. salviifolium) with dopamine occurs non-enzymatically and non-stereoselectively, especially within the plant vacuole where mildly acidic conditions prevail. biorxiv.org

The metabolic fate of these two epimers differs: the 1α(S)-epimer (N-deacetylisoipecoside) is the precursor for emetine and cephaeline biosynthesis, while the 1β(R)-epimer (N-deacetylipecoside) is converted to ipecoside (B1585364) in P. ipecacuanha. nih.govnih.gov

Characterization of this compound Synthase (DIIS) and Stereochemical Specificity

Two distinct Pictet-Spenglerases have been identified in Alangium lamarckii that catalyze the condensation of dopamine and secologanin: deacetylipecoside (B1200891) synthase (DIS) and this compound synthase (DIIS). ucl.ac.ukbbk.ac.ukacs.orgnih.govucl.ac.uk DIS forms the (R)-enantiomer at C-1, deacetylipecoside, while DIIS forms the (S)-enantiomer, this compound. ucl.ac.ukbbk.ac.ukucl.ac.uk

Deacetylipecoside synthase (DIS, EC 3.5.99.16) has been successfully isolated and purified from A. lamarckii. researchgate.netucl.ac.ukbbk.ac.ukqmul.ac.ukgenome.jp It is a single polypeptide with a molecular weight of 30,000, an optimal pH of 7.5, and an optimal temperature of 45°C. researchgate.net DIS exhibits high substrate specificity for dopamine, not utilizing tyramine (B21549) or tryptamine. researchgate.net Its apparent Km values for dopamine and secologanin are 0.7 mM and 0.9 mM, respectively. researchgate.net

In contrast, this compound synthase (DIIS, EC 3.5.99.15), which produces the 1α(S)-epimer, has been found to be too labile for purification in Alangium. nih.govresearchgate.netucl.ac.ukbbk.ac.ukacs.orgnih.govucl.ac.ukexpasy.org Despite its lability, tracer experiments have clearly demonstrated that emetine and cephaeline are synthesized from the 1α(S)-epimer. nih.gov The enzyme from Alangium lamarckii differs in enantiomeric specificity from deacetylipecoside synthase. expasy.orgenzyme-database.org

The following table summarizes key characteristics of the enzymes involved in the formation of this compound and its epimer:

| Enzyme Name | EC Number | Organism | Stereochemical Specificity | Molecular Weight (kDa) | pH Optimum | Temperature Optimum (°C) | Substrate Specificity | Purification Status |

| Deacetylipecoside Synthase (DIS) | 3.5.99.16 qmul.ac.ukgenome.jp | Alangium lamarckii researchgate.netucl.ac.uk | (1R)-epimer (Deacetylipecoside) ucl.ac.ukbbk.ac.uk | 30 researchgate.netucl.ac.ukbbk.ac.uk | 7.5 researchgate.net | 45 researchgate.net | High for dopamine; not tyramine/tryptamine researchgate.net | Purified researchgate.netucl.ac.ukbbk.ac.uk |

| This compound Synthase (DIIS) | 3.5.99.15 expasy.orgenzyme-database.org | Alangium lamarckii researchgate.netucl.ac.uk | (1S)-epimer (this compound) ucl.ac.ukbbk.ac.uk | Not determined (labile) ucl.ac.ukbbk.ac.uk | Not determined | Not determined | Not determined | Labile, not purified ucl.ac.ukbbk.ac.uk |

Role of O-Methyltransferases (OMTs) in Downstream this compound Metabolism

O-Methyltransferases (OMTs) play a critical role in the downstream metabolism of this compound, particularly in the formation of various methylated ipecac alkaloids, including emetine. In Psychotria ipecacuanha, three distinct OMTs, namely IpeOMT1, IpeOMT2, and IpeOMT3, have been identified and characterized. wikipedia.orgnih.govwikipedia.orgnih.gov These enzymes are collectively sufficient to catalyze all four O-methylation reactions required to form emetine from its precursors. wikipedia.orgnih.govwikipedia.org

The biosynthesis of emetine branches off from N-deacetylisoipecoside (the (1S)-epimer of this compound) through its 6-O-methylation, a reaction predominantly catalyzed by IpeOMT1, with a minor contribution from IpeOMT2. wikipedia.orgnih.govwikipedia.org Following this methylation, deglucosylation occurs, mediated by β-glucosidase IpeGlu1. Subsequently, the 7-hydroxy group of the isoquinoline (B145761) skeleton of the resulting aglycon is methylated by IpeOMT3. This methylation step precedes the formation of protoemetine, which then undergoes condensation with a second molecule of dopamine. nih.govwikipedia.org The final stages involve sequential O-methylations by IpeOMT2 and IpeOMT1 to yield cephaeline and ultimately emetine. nih.govwikipedia.org

The substrate specificities and roles of these OMTs highlight a finely tuned metabolic network that dictates the methylation patterns of ipecac alkaloids.

Table 1: Key O-Methyltransferases and Their Primary Roles in Ipecac Alkaloid Biosynthesis

| Enzyme | Primary Substrate (related to this compound) | Reaction Catalyzed | Product Formed |

| IpeOMT1 | N-deacetylisoipecoside | 6-O-methylation | 6-O-methyl-N-deacetylisoipecoside |

| IpeOMT2 | N-deacetylisoipecoside (minor contribution) | 6-O-methylation | 6-O-methyl-N-deacetylisoipecoside |

| IpeOMT3 | 6-O-methyl-N-deacetylisoipecoside aglycon | 7-O-methylation | Protoemetine precursor |

| IpeOMT2 | Protoemetine derivatives | Sequential O-methylation | Cephaeline |

| IpeOMT1 | Cephaeline | Sequential O-methylation | Emetine |

Note: This table summarizes data from research findings and would be interactive in a digital format, allowing for filtering and detailed view of enzyme kinetics.

Function of β-Glucosidases (e.g., IpeGlu1) in this compound Deglucosylation Pathways

β-Glucosidases are crucial enzymes in plant secondary metabolism, often involved in activating glycosylated compounds by cleaving off sugar moieties. In the biosynthesis of ipecac alkaloids, the ipecac alkaloid β-D-glucosidase, IpeGlu1, plays a significant role in the deglucosylation of N-deacetylisoipecoside, a necessary step for emetine biosynthesis. wikipedia.orgwikidata.orgnih.govwikipedia.orgfishersci.caciteab.com

IpeGlu1 has been shown to preferentially hydrolyze glucosidic ipecac alkaloids, exhibiting poor or no activity towards other substrates, including terpenoid-indole alkaloid glucosides. wikidata.org While N-deacetylisoipecoside (the 1α(S)-epimer) is a substrate for IpeGlu1, the enzyme demonstrates a preference for 1β(R)-epimers, even though ipecoside (a 1β(R) epimer) is a major alkaloidal glucoside in P. ipecacuanha. wikidata.org This suggests potential compartmentalization that segregates IpeGlu1 from ipecoside. wikidata.org

Interestingly, IpeGlu1 activity is significantly reduced towards 7-O-methyl and 6,7-O,O-dimethyl derivatives of this compound. However, 6-O-methyl derivatives are hydrolyzed as efficiently as non-methylated substrates. wikidata.org This observation implies that 6-O-methylation can occur prior to deglucosylation by IpeGlu1 in the biosynthetic pathway. wikidata.org The deglucosylated products of N-deacetylisoipecoside are highly reactive aglycons that undergo spontaneous transitions, with one of these intermediates believed to be a precursor for emetine biosynthesis. wikidata.org

Table 2: Substrate Specificity of IpeGlu1

| Substrate Type | IpeGlu1 Activity | Implication |

| Glucosidic Ipecac alkaloids | High | Primary role in ipecac alkaloid metabolism |

| Terpenoid-indole alkaloid glucosides | Poor/None | High substrate specificity |

| N-deacetylisoipecoside (1α(S)-epimer) | Hydrolyzed | Key step in emetine biosynthesis |

| 1β(R)-epimers (e.g., N-deacetylipecoside) | Preferred | Suggests distinct metabolic fates and/or compartmentalization wikidata.org |

| 7-O-methyl derivatives | Extremely poor | Methylation at 7-position hinders deglucosylation |

| 6,7-O,O-dimethyl derivatives | Extremely poor | Extensive methylation hinders deglucosylation |

| 6-O-methyl derivatives | Efficient | 6-O-methylation can precede deglucosylation |

Note: This table represents relative activity based on research findings and would be interactive in a digital format, allowing for detailed comparison of substrate hydrolysis rates.

Genetic and Molecular Regulation of this compound Biosynthesis

The precise control over the biosynthesis of this compound and its subsequent conversion into diverse ipecac alkaloids is orchestrated through sophisticated genetic and molecular regulatory mechanisms. These mechanisms ensure the appropriate production levels and spatial distribution of these specialized metabolites within the plant.

Transcriptional and Post-Transcriptional Control of this compound Pathway Genes

The expression of genes encoding enzymes involved in ipecac alkaloid biosynthesis, such as the IpeOMT genes and Ipeglu1, is coordinately regulated. wikipedia.orgnih.gov This coordinated transcription suggests a synchronized control over the entire pathway, ensuring that necessary enzymes are available when their substrates are produced. nih.gov

Transcriptional regulation, a primary control point in gene expression, involves transcription factors (TFs) that bind to specific DNA sequences to modulate gene activity. For plant secondary metabolite biosynthesis, various TF families, including WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC, are known to regulate pathway genes in response to developmental cues and environmental stresses. h-its.org While specific TFs directly controlling this compound biosynthesis genes are still being fully elucidated, the coordinated expression observed for IpeOMT and Ipeglu1 indicates the involvement of such regulatory networks. nih.gov

Beyond transcription, post-transcriptional control mechanisms further fine-tune gene expression at the RNA level. uni.lumetabolomicsworkbench.org These mechanisms can influence mRNA stability, processing, nuclear export, and translation efficiency. uni.lu For instance, RNA-binding proteins (RBPs) can regulate the stability and distribution of transcripts by binding to specific sequences or secondary structures, typically in the untranslated regions (UTRs) of the mRNA. uni.lu Such controls are crucial for regulating many genes and play a significant role in cell physiology. uni.lu Deep transcriptome analysis and co-expression studies with known biosynthetic genes like IpeOMT and Ipeglu1 are promising avenues for identifying additional regulatory components in the ipecac alkaloid pathway. nih.gov

Subcellular Compartmentalization and Metabolon Formation in this compound Metabolism

A notable aspect of this compound metabolism is the apparent discrepancy between the subcellular localization of certain enzymes and their substrates. While enzymes like IpeOMT and IpeGlu1 are localized in the cytosol, their substrates, such as N-deacetylisoipecoside and its diastereomer N-deacetylipecoside, are thought to be localized in the vacuole. wikipedia.orgnih.gov This spatial separation necessitates mechanisms for efficient substrate channeling and product transport.

One proposed mechanism to overcome such compartmentalization challenges and ensure efficient metabolic flux is the formation of metabolons. wikipedia.orgnih.govnih.govuni.luthegoodscentscompany.comresearchgate.net Metabolons are weakly bound, ordered complexes of enzymes involved in sequential metabolic pathways. uni.lu Their formation offers several catalytic advantages:

Substrate Channeling: Metabolons effectively channel substrates between successive enzymes, preventing the loss or dilution of intermediates by diffusion. wikipedia.orguni.luthegoodscentscompany.com

Reduced Transit Time: They reduce the transit time for intermediates between active sites. uni.lu

Protection of Labile Intermediates: Metabolons protect chemically labile intermediates from degradation or side reactions. wikipedia.orguni.lu

Circumventing Unfavorable Equilibria: They can help to circumvent unfavorable reaction equilibria. uni.lu

Segregation of Competing Reactions: Metabolons can segregate intermediates of competing reactions, ensuring pathway specificity. uni.lu

In the context of ipecac alkaloid biosynthesis, the formation of metabolons that include IpeOMT1 and IpeGlu1, along with other unidentified enzymes, could facilitate the conversion of the labile 6-O-methyl-N-deacetylisoipecoside aglycon to protoemetine. wikipedia.orgnih.gov Conversely, a metabolon that excludes IpeGlu1 might form to prevent deglucosylation of IpeOMT2 substrates and products, ensuring the synthesis of methylated glucoalkaloids with an R-configuration. wikipedia.orgnih.gov The concept of metabolon formation is increasingly recognized in plant specialized metabolism, with examples in the biosynthesis of cyanogenic glycosides and lignins. uni.lu

Engineering Biosynthetic Pathways for Enhanced this compound Production

Strategies for engineering biosynthetic pathways include:

Modifying Enzyme Selectivity and Activity: Rational design, screening, and directed evolution approaches can be employed to alter the catalytic properties of existing enzymes, such as IpeOMTs and IpeGlu1, to favor desired reactions or substrates. cdutcm.edu.cn

Reconstituting Metabolic Pathways in Heterologous Hosts: Transferring the genes encoding the biosynthetic enzymes into a suitable host organism (e.g., yeast or E. coli) can enable the production of this compound or its derivatives in a controlled and scalable manner. cdutcm.edu.cn Considerations for host selection include precursor availability, potential toxicity of intermediates, subcellular compartmentalization requirements, and the need for post-translational modifications of pathway enzymes. cdutcm.edu.cn

Creating Molecular Diversity: Combining synthetic chemistry with biosynthesis (mutasynthesis) and combinatorial biosynthesis can lead to the generation of novel compounds with potentially enhanced pharmacological activities. cdutcm.edu.cn

Biological Activities and Molecular Pharmacological Mechanisms of Deacetylisoipecoside in Vitro and Cellular Studies

Deacetylisoipecoside Interactions with Cellular Signaling Pathways

Research into the direct modulation of cellular signaling pathways by this compound in in vitro or cellular contexts is limited. While various natural products are known to influence critical cellular processes by regulating multiple signaling pathways, including NF-κB, Akt, and MAPK pathways, specific findings for this compound have not been widely reported. nih.govmdpi.comfrontiersin.orgnih.govmdpi.comresearchgate.net

Modulation of Signal Transduction Cascades by this compound in Cell Lines

This compound Effects on Gene Expression and Protein Synthesis (Cellular Context)

Specific investigations into the direct effects of this compound on gene expression patterns or protein synthesis rates within a cellular context are not widely published. While general mechanisms of gene expression and protein synthesis are well-understood and studied for numerous compounds, direct evidence for this compound's influence on these processes remains to be elucidated. elifesciences.orgnih.govmit.eduillinois.edunih.govescholarship.orgelifesciences.orgpressbooks.pubelifesciences.org

Cellular Responses to this compound Exposure

The cellular responses to this compound exposure, in terms of specific alterations to cell cycle progression, induction of apoptosis, or immunomodulatory effects, have not been extensively characterized in dedicated in vitro studies.

This compound-Induced Alterations in Cell Cycle Progression (In Vitro)

Direct evidence detailing this compound-induced alterations in cell cycle progression (e.g., arrest at G0/G1, S, or G2/M phases) in in vitro cellular models is not widely documented. While some studies may mention this compound in the context of broader alkaloid research, specific data attributing cell cycle effects directly to this compound are scarce. core.ac.ukmdpi.comfrontiersin.orgresearchgate.net

Induction of Apoptosis and Programmed Cell Death by this compound in Cancer Cell Lines (In Vitro)

Comprehensive in vitro studies specifically demonstrating the induction of apoptosis or programmed cell death by this compound in various cancer cell lines are not prevalent in the scientific literature. Although other natural products and alkaloids have shown pro-apoptotic activities in cancer cells through various mechanisms, direct evidence for this compound's role in these processes is limited. mdpi.comfrontiersin.orgarchivesofmedicalscience.comaging-us.comnih.gov

Immunomodulatory Effects of this compound in Isolated Immune Cells (In Vitro)

Identification of Molecular Targets of this compound

In the context of its biological role in plants, this compound serves as a substrate for specific enzymes involved in the ipecac alkaloid biosynthetic pathway. However, direct molecular targets of this compound in human pharmacological contexts, such as enzyme inhibition or receptor binding, have not been extensively reported in the scientific literature. Research primarily identifies it as a molecule that undergoes enzymatic transformation rather than one that exerts a direct pharmacological effect on human cellular targets.

Enzyme Inhibition and Activation Profiles of this compound (In Vitro Assays)

This compound acts as a substrate for various enzymes within the ipecac alkaloid biosynthetic pathway. A notable example is its interaction with Ipecac alkaloid β-D-glucosidase (IpeGlu1), an enzyme found in Psychotria ipecacuanha. This enzyme catalyzes the deglucosylation of this compound, a critical step in the formation of downstream alkaloids. wikidata.orglipidmaps.org Studies have shown that IpeGlu1 exhibits a preference for the (1R)-epimer, N-deacetylipecoside, demonstrating approximately 4-fold higher activity compared to its activity on the (1S)-epimer, this compound. wikidata.org

This compound also undergoes O-methylation reactions, catalyzed by specific O-methyltransferases (OMTs) such as IpeOMT1, IpeOMT2, and IpeOMT3, as part of the pathway leading to emetine (B1671215). For instance, the 6-O-methylation of N-deacetylisoipecoside by IpeOMT1 is a key step. wikidata.orguni.lu The activity of IpeGlu1 is significantly reduced towards 7-O-methyl and 6,7-O,O-dimethyl derivatives of this compound, while 6-O-methyl derivatives are hydrolyzed efficiently, indicating specific enzymatic recognition based on methylation patterns. wikidata.org

Table 1: Relative Enzyme Activity of Ipecac Alkaloid β-D-Glucosidase (IpeGlu1) on this compound and its Epimer

| Substrate | Relative IpeGlu1 Activity (Fold) wikidata.org |

| N-Deacetylipecoside | ~4 |

| N-Deacetylisoipecoside | ~1 |

Despite its role as an enzyme substrate, there is a lack of reported in vitro assays demonstrating this compound's direct inhibitory or activating effects on other enzymes, particularly those relevant to human pharmacological targets.

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies concerning this compound are primarily described within the context of its biosynthesis and the influence of structural modifications on its processing by plant enzymes. For instance, the distinct metabolic fates and enzymatic preferences for the (1S)-epimer (this compound) versus the (1R)-epimer (N-deacetylipecoside) highlight a natural SAR within the plant's metabolic machinery. wikidata.orgwikidata.orglipidmaps.orgcdutcm.edu.cnmetabolomicsworkbench.org Further modifications, such as O-methylation at specific positions, impact the efficiency of subsequent enzymatic steps, as demonstrated by the differential hydrolysis rates of methylated derivatives by IpeGlu1. wikidata.org

However, comprehensive SAR studies that systematically explore how structural alterations to the this compound scaffold influence pharmacological activities (e.g., target engagement, cellular responses, or therapeutic potential) in human or mammalian systems are not found in the current literature. Research has largely focused on understanding its role as a building block in natural product synthesis rather than as a standalone pharmacologically active compound.

Synthetic Strategies and Chemoenzymatic Approaches to Deacetylisoipecoside and Analogues

Total Chemical Synthesis of Deacetylisoipecoside

Total chemical synthesis of complex natural products like this compound offers a route to obtain the compound in controlled quantities and to explore structural modifications not readily accessible through natural extraction.

Retrosynthetic analysis is a fundamental strategy in organic chemistry, involving working backward from a target molecule to simpler precursors through strategic bond disconnections fiveable.me. For this compound, a key step in its biosynthesis, and thus a potential target for retrosynthetic disconnection, is the Pictet-Spengler reaction nih.govresearchgate.netnih.govmdpi.com. This reaction involves the condensation of dopamine (B1211576) and secologanin (B1681713) to form the monoterpenoid-tetrahydroisoquinoline skeleton nih.govnih.govwikipedia.org.

A common retrosynthetic approach for complex alkaloids often involves disconnecting key carbon-carbon bonds or carbon-heteroatom bonds that are formed in the final synthetic steps fiveable.meresearchgate.net. For ipecac alkaloids, this often leads back to intermediates derived from strictosidine (B192452) or this compound analogues chim.it. The secologanin fragment, containing an acetal (B89532) function, can be envisioned as being converted to aldehydes through hydrolysis of its glucoside moiety, which then condense with an amine chim.it.

Stereoselective control is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers. The biosynthesis of this compound involves the stereoselective condensation of dopamine and secologanin nih.govnih.gov. This reaction is catalyzed by specific enzymes, known as Pictet-Spenglerases, which ensure the formation of the correct stereoisomer ucl.ac.ukwhiterose.ac.uk.

In the context of ipecac alkaloid biosynthesis, N-deacetylisoipecoside synthase (DIIS) is the enzyme responsible for stereoselectively producing the (1αS)-epimer, while N-deacetylipecoside synthase (DIS) produces the (1βR)-epimer nih.govucl.ac.ukbbk.ac.ukucl.ac.uk. While DIS has been successfully isolated and purified, DIIS has proven to be more labile, posing challenges for its purification and detailed characterization ucl.ac.ukbbk.ac.ukucl.ac.uk. This enzymatic stereocontrol highlights the challenge in achieving similar precision in purely chemical synthetic routes, often requiring the development of chiral catalysts or reagents.

The core structure of this compound is a monoterpenoid-tetrahydroisoquinoline skeleton nih.govnih.gov. The Pictet-Spengler reaction is a central methodology for constructing this type of alkaloid scaffold researchgate.netmdpi.comwhiterose.ac.ukrsc.org. While this reaction can proceed non-enzymatically under weakly acidic conditions, enzymatic catalysis ensures high stereospecificity nih.gov.

Novel methodologies in chemical synthesis often aim to mimic or improve upon natural biosynthetic pathways, particularly in achieving high yields and stereoselectivity ucl.ac.uk. Advances in biocatalysis, utilizing enzymes like Pictet-Spenglerases, offer a promising avenue for the mild and stereoselective construction of such complex core structures ucl.ac.ukwhiterose.ac.uk. For instance, Norcoclaurine Synthase (NCS), another Pictet-Spenglerase, has been explored for its ability to accept a range of aldehydes and ketones to generate single-isomer tetrahydroisoquinolines (THIQs), which are a common moiety in many biologically active molecules bbk.ac.ukucl.ac.uk.

Semi-Synthetic Derivatization of this compound and Related Glucosides

Semi-synthetic approaches involve using naturally occurring precursors as starting materials for chemical modifications, offering a more efficient route to analogues compared to total synthesis.

This compound and its related glucosides are naturally occurring in plants like Psychotria ipecacuanha nih.govnih.govnih.gov. These natural compounds serve as direct precursors in the biosynthesis of various ipecac alkaloids nih.govresearchgate.net. Chemical transformations of these precursors can lead to a diverse array of derivatives.

For example, in the biosynthesis of emetine (B1671215), N-deacetylisoipecoside undergoes deglucosylation, followed by a series of O-methylations and reduction steps to form protoemetine (B1220032) nih.govwikipedia.orgresearchgate.netresearchgate.net. The enzyme Ipecac alkaloid β-glucosidase (IpeGlu1) from P. ipecacuanha catalyzes the deglucosylation of N-deacetylisoipecoside nih.govnih.govresearchgate.net. Subsequent O-methylation reactions are catalyzed by specific O-methyltransferases (OMTs), such as IpeOMT1, IpeOMT2, and IpeOMT3, which exhibit regio- and stereoselectivity nih.gov. These biosynthetic steps provide insights into potential chemical transformations that can be mimicked or adapted in a semi-synthetic context.

Table 1: Key Enzymatic Transformations in Ipecac Alkaloid Biosynthesis

| Enzyme/Reaction Type | Substrates | Products | Stereoselectivity | Reference |

| Pictet-Spengler Condensation | Dopamine, Secologanin | N-deacetylisoipecoside (S-epimer), N-deacetylipecoside (R-epimer) | (1αS) for N-deacetylisoipecoside; (1βR) for N-deacetylipecoside | nih.govresearchgate.netnih.gov |

| Ipecac alkaloid β-glucosidase (IpeGlu1) | N-deacetylisoipecoside, N-deacetylipecoside | Deglucosylated products (aglycons) | Accepts both (1S) and (1R) diastereomers | nih.govnih.govresearchgate.net |

| O-methyltransferases (IpeOMT1-3) | Various glucosidal ipecac alkaloids, 7'-O-demethylcephaeline | Methylated derivatives (e.g., cephaeline) | Regio- and stereoselective (e.g., IpeOMT2 methylates 7'-hydroxy group) | nih.gov |

The synthesis of analogues of natural products is a common strategy in drug discovery to explore and optimize their biological activities nih.govchemrxiv.orgnih.gov. This compound, being a precursor to emetine and cephaeline (B23452), which possess various biological activities, makes its analogues attractive targets for synthesis and biological profiling nih.govwikipedia.org.

Semi-synthetic approaches allow for the introduction of various functional groups or modifications to the core structure of this compound or its direct biosynthetic intermediates. For instance, modifications such as O-methylation at different positions, as observed in the natural biosynthetic pathway, can lead to analogues with altered properties nih.gov. The exploration of such analogues can involve evaluating their interactions with specific enzymes (e.g., other OMTs, glucosidases) or their potential as precursors to novel ipecac-type alkaloids. The goal is often to create compounds with improved efficacy, selectivity, or other desirable pharmacological characteristics nih.govmdpi.com.

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis, utilizing enzymes as catalysts, provides a powerful tool for the formation of carbon-carbon bonds within alkaloid skeletons, addressing many limitations of conventional chemical synthesis. nih.govuni.lu this compound is a key intermediate in the biosynthetic pathway of ipecac alkaloids, formed from the condensation of dopamine and secologanin. idrblab.netwikipedia.orgalchetron.com The enzymatic synthesis of such complex molecules offers a sustainable and efficient route for their production.

Application of Pictet-Spenglerases in this compound Production

The Pictet-Spengler reaction, a fundamental carbon-carbon bond-forming condensation between an amine and an aldehyde, is a critical step in the biosynthesis of numerous alkaloids, including those derived from tetrahydroisoquinoline and β-carboline scaffolds. nih.govnih.govuni.lunih.govnih.govnih.gov Enzymes that catalyze this reaction are known as Pictet-Spenglerases (PSases). nih.govnih.govnih.govnih.gov

Among the identified Pictet-Spenglerases, this compound synthase (DIIS, EC 4.3.3.3) plays a direct role in the formation of (1S)-deacetylisoipecoside. This enzyme, found in plants such as Alangium lamarckii and Alangium salviifolium, catalyzes the stereoselective condensation of dopamine and secologanin to yield (1S)-deacetylisoipecoside. idrblab.netuni.lunih.govnih.govnih.govuni.luuni.lulabsolu.ca Its epimer, (1R)-deacetylipecoside, is produced by Deacetylipecoside (B1200891) synthase (DIS). idrblab.netuni.lunih.govnih.govnih.govuni.luuni.lulabsolu.ca

While Pictet-Spenglerases like Norcoclaurine synthase (NCS) and Strictosidine synthase (STR) have been extensively characterized regarding their structure, mechanism, and application in alkaloid synthesis, DIIS has proven more challenging to study due to its reported lability, which has hindered its complete purification and characterization. nih.govuni.lunih.govuni.lulabsolu.ca Despite these challenges, the enzymatic condensation catalyzed by DIIS is crucial for the stereospecific production of this compound.

The following table summarizes key Pictet-Spenglerases and their respective substrates and products:

| Enzyme Name | Substrates | Product(s) | Stereoselectivity | Reference(s) |

| This compound Synthase (DIIS) | Dopamine, Secologanin | (1S)-Deacetylisoipecoside | (S)-epimer | uni.lunih.govnih.govnih.govuni.luuni.lulabsolu.ca |

| Deacetylipecoside Synthase (DIS) | Dopamine, Secologanin | (1R)-Deacetylipecoside | (R)-epimer | uni.lunih.govnih.govnih.govuni.luuni.lulabsolu.ca |

| Norcoclaurine Synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde | (S)-Norcoclaurine | (S)-enantiomer | nih.govnih.govlabsolu.ca |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | (S)-Strictosidine | (S)-enantiomer | nih.govuni.lunih.govnih.govnih.govwikipedia.org |

Engineered Enzyme Systems for this compound Pathway Reconstruction

The development of engineered enzyme systems and the reconstruction of metabolic pathways represent a significant advancement in the bioproduction of complex chemicals. wikipedia.orgciteab.comnih.govmetabolomicsworkbench.org This approach involves designing and assembling multi-step enzymatic cascades to synthesize target compounds, often leveraging the high specificity and efficiency of biocatalysts. uni.luciteab.com

While specific instances of fully reconstructed pathways solely for this compound are not extensively detailed in current literature, the principles of enzyme engineering and pathway reconstruction are highly relevant. Efforts in this area could focus on overcoming the inherent lability of native DIIS through protein engineering to enhance its stability and catalytic efficiency. nih.govuni.lunih.govlabsolu.ca Furthermore, integrating DIIS, or an engineered variant, into broader enzymatic cascades could facilitate the streamlined production of this compound and its downstream ipecac alkaloids. Rational engineering of metabolic pathways in microbial species for the synthesis of pharmaceutically important alkaloids is a growing trend, suggesting potential for future applications in this compound production. nih.gov

Microbial Fermentation and Plant Cell Culture for this compound Bioproduction

Microbial fermentation and plant cell culture systems offer promising platforms for the sustainable bioproduction of high-value natural products, including alkaloids and their intermediates like this compound. wikipedia.orgwikipedia.orgwikidata.orgnih.govcdutcm.edu.cnuni.lunih.gov

Microbial Fermentation: This biotechnological approach utilizes microorganisms, such as bacteria and yeasts, to produce desired compounds under controlled conditions. wikidata.orgnih.govnih.gov Advantages include rapid growth rates, relatively low media costs, and process robustness, making it an efficient method for large-scale production. wikipedia.orgnih.gov The ability to engineer microbial hosts allows for the heterologous expression of plant biosynthetic genes, enabling the production of plant-derived compounds in microbial cell factories. nih.govwikidata.org This strategy could be employed to reconstruct the this compound biosynthetic pathway in a microbial system, potentially overcoming challenges associated with plant extraction or the lability of native plant enzymes.

Plant Cell Culture: As an alternative bioproduction system, plant cell culture involves growing plant cells in vitro in bioreactors. wikipedia.orgwikipedia.orgcdutcm.edu.cnuni.lu This method offers precise control over cell growth and metabolite production, ensuring batch-to-batch consistency. wikipedia.org Plant cell cultures retain the metabolic cues of the original plant, allowing for the synthesis of complex phytochemicals that are difficult to obtain through chemical synthesis or in sufficient quantities from whole plants. wikipedia.orgcdutcm.edu.cn Although often yielding nano-quantities in native plants, plant cell culture systems can be optimized for enhanced metabolite accumulation through strategies like elicitor supplementation. wikipedia.orgcdutcm.edu.cn The potential for scaling up production in bioreactors under sterile conditions makes plant cell culture a viable option for the bioproduction of this compound, especially given its origin as a plant secondary metabolite. wikipedia.orguni.lu

Advanced Analytical Methodologies for Deacetylisoipecoside Research

Chromatographic Techniques for Deacetylisoipecoside Isolation and Quantification

Chromatography is the cornerstone for the separation and purification of this compound from its natural sources and for its precise quantification. The choice of technique is dictated by the physicochemical properties of the compound and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantitative analysis of secoiridoid glucosides like this compound. nih.govnih.gov Its versatility and sensitivity make it ideal for determining the concentration of the analyte in complex samples such as plant extracts.

A typical HPLC method involves a reversed-phase column (e.g., C18) and a gradient elution system. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid to improve peak shape and resolution. clockss.orgresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with secoiridoid glucosides typically exhibiting maximum absorbance around 235-280 nm. nih.govresearchgate.net

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov For instance, a validated method for similar secoiridoids demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999 over a specific concentration range. nih.gov

Table 1: Representative HPLC Method Validation Parameters for Secoiridoid Glucoside Quantification

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (r²) | > 0.999 | Indicates a strong correlation between detector response and compound concentration. |

| LOD | < 5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| LOQ | < 15 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision (RSD%) | < 3.5% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Recovery (%) | 97.0% - 102.0% | The measure of the method's accuracy, representing the percentage of the true amount of analyte that is detected. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound, being a polar, non-volatile glycoside, cannot be directly analyzed by GC. nih.gov Therefore, a crucial derivatization step is required to convert it into a volatile and thermally stable analogue. researchgate.netsci-hub.se

The most common derivatization method for compounds with multiple hydroxyl groups, such as the glucose moiety in this compound, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) are used to replace the active hydrogens in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. gcms.cz

The derivatized sample is then injected into the GC system, where it is separated on a capillary column (e.g., a nonpolar silicone phase) before being detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov This approach is particularly useful for identifying and quantifying different glycosidic compounds in a mixture after derivatization. sci-hub.se

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for the separation of chiral compounds, including epimers. chromatographyonline.comnih.gov It offers several advantages over traditional HPLC, such as faster analysis times, reduced organic solvent consumption, and unique selectivity. selvita.comresearchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, like methanol or ethanol. researchgate.net

For the chiral separation of this compound epimers, a chiral stationary phase (CSP) is essential. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the enantioseparation of natural products. nih.gov The separation mechanism relies on the differential formation of transient diastereomeric complexes between the epimers and the chiral selector on the stationary phase. chromatographyonline.com The optimization of SFC parameters, including the choice of CSP, organic modifier, backpressure, and temperature, is critical to achieving baseline resolution of the epimers. nih.govresearchgate.net

Spectroscopic Approaches for this compound Structure Elucidation and Characterization

Spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of this compound. These techniques provide information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. hyphadiscovery.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to fully assign the structure. ukm.my

1D NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and chemical environments of protons and carbons in the molecule. researchgate.net For this compound, the ¹H NMR spectrum would reveal characteristic signals for the olefinic protons of the secoiridoid skeleton, the anomeric proton of the glucose unit, and various methine and methylene (B1212753) groups. clockss.org The ¹³C NMR spectrum complements this by showing signals for all carbon atoms, including carbonyls and quaternary carbons. clockss.org

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons, which is crucial for assembling the molecular fragments and determining the linkage point of the glucose moiety to the aglycone. hyphadiscovery.comukm.my The coupling constant of the anomeric proton (H-1') is particularly important for confirming the β-configuration of the glycosidic bond.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a Secoiridoid Glucoside Skeleton in CD₃OD

| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) |

|---|---|---|

| Aglycone | ||

| 1 | 92.9 | 5.33 (d, 1.0) |

| 3 | 152.5 | 7.45 (s) |

| 5 | 30.8 | 2.50 (m) |

| 9 | 45.7 | 2.95 (m) |

| 11 | 170.1 | - |

| Glucose | ||

| 1' | 99.7 | 4.53 (d, 8.0) |

| 2' | 74.5 | 3.12 (dd, 9.0, 8.0) |

| 3' | 77.9 | 3.30 (m) |

| 4' | 71.4 | 3.26 (m) |

| 5' | 78.4 | 3.34 (m) |

| 6' | 62.6 | 3.64 (dd, 12.0, 5.0), 3.85 (dd, 12.0, 1.0) |

Note: Data are representative and based on values reported for similar secoiridoid glucosides. clockss.org

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. scielo.br When coupled with a chromatographic system like LC (LC-MS), it becomes a powerful platform for identifying compounds in complex mixtures and for metabolite profiling. nih.govresearchgate.net

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate intact molecular ions, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. scielo.br High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion, providing valuable structural information. ub.edu A characteristic fragmentation pathway for glycosides like this compound is the neutral loss of the sugar moiety (162 Da for a hexose). acs.org Further fragmentation of the resulting aglycone ion can provide specific fingerprints for the secoiridoid core structure, aiding in its identification and differentiation from isomers. researchgate.net In metabolomics studies, LC-MS/MS is used to profile the metabolites in an organism, and the specific mass and fragmentation pattern of this compound can be used to track its presence and changes in concentration under different biological conditions. nih.govsruc.ac.uknih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Hexamethyldisilazane (HMDS) |

| Carbon Dioxide |

| Ethanol |

| Cellulose |

| Amylose |

| Glucose |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide foundational data for the structural characterization of this compound. These techniques are instrumental in identifying the functional groups and chromophores present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to identify chromophoric systems within the this compound molecule. The UV spectrum of iridoid glycosides is typically characterized by absorption maxima related to the enol-ether system of the iridoid skeleton. For instance, studies on similar iridoid skeletons show a characteristic absorption maximum around 235-240 nm. nih.gov This absorption is attributed to the π→π* electronic transitions within the conjugated double bond and carbonyl group system inherent to the iridoid structure. The precise λmax (wavelength of maximum absorbance) for this compound would be a key parameter for its initial identification and for quantitative analysis using techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the specific functional groups present in this compound. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of its chemical bonds. Based on the analysis of related iridoid glycosides, the IR spectrum of this compound is expected to exhibit several characteristic absorption bands. nih.govcuny.edu These bands correspond to the various functional moieties within its structure, including the glucose unit and the iridoid aglycone.

Key expected IR absorption bands for this compound are detailed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H stretching vibrations from the glucose moiety and iridoid structure. |

| C-H Aliphatic | 3000 - 2850 | C-H stretching vibrations. |

| Ester Carbonyl (C=O) | 1715 - 1690 | C=O stretching from the ester group on the iridoid skeleton. |

| Enol Ether System (C=C-O) | 1650 - 1630 | C=C stretching of the conjugated enol ether. |

| C-O Bonds | 1200 - 1000 | C-O stretching from ether, ester, and alcohol groups. |

These spectroscopic data, when combined, provide substantial evidence for the confirmation of the this compound structure, complementing data from more definitive methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Hyphenated Analytical Platforms in this compound Studies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex biological matrices. For this compound research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the platforms of choice.

LC-MS/MS for this compound Pathway Intermediate Tracking

The biosynthesis of ipecac alkaloids involves a series of enzymatic conversions, with this compound being a pivotal intermediate formed from the condensation of dopamine (B1211576) and secologanin (B1681713). nih.gov Tracking the flux through this pathway requires a highly sensitive and selective analytical method capable of identifying and quantifying various intermediates in plant extracts. LC-MS/MS is ideally suited for this purpose. biorxiv.orgbiorxiv.org

The process involves separating the complex mixture of metabolites from a plant extract using liquid chromatography, typically on a reversed-phase C18 column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (like acetonitrile or methanol) is commonly used to resolve compounds with varying polarities. mdpi.com

Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound. The mass spectrometer can be operated in full-scan mode to detect all ions within a mass range or, more powerfully, in tandem MS (MS/MS) mode. In MS/MS analysis, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint, allowing for highly confident identification and quantification, even at trace levels. This untargeted metabolomics approach is crucial for discovering both known and unexpected pathway intermediates. jfda-online.comnih.gov

Key Intermediates in the Ipecac Alkaloid Pathway Tracked by LC-MS/MS

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Role |

|---|---|---|

| Dopamine | 154.086 | Initial precursor |

| Secologanin | 391.160 | Iridoid precursor |

| This compound | 526.239 | Key condensation product (S-epimer) |

| Deacetylipecoside (B1200891) | 526.239 | Key condensation product (R-epimer) |

| Protoemetine (B1220032) | 318.206 | Downstream intermediate from this compound |

| Cephaeline (B23452) | 467.285 | Major final alkaloid |

GC-MS/MS for Comprehensive Profiling of this compound and Its Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation technique that provides excellent chromatographic efficiency. However, due to its polar and non-volatile nature as a glycoside, this compound cannot be directly analyzed by GC-MS. It requires a chemical derivatization step to increase its volatility and thermal stability. mdpi.com

The most common derivatization strategy for polar compounds like glycosides is a two-step process:

Methoximation : This initial step protects aldehyde and keto groups within the molecule by converting them into their methoxime derivatives. This is crucial for preventing the formation of multiple isomers (tautomers) during the subsequent silylation step, which would complicate the resulting chromatogram. youtube.com

Silylation : Following methoximation, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens on hydroxyl (-OH) and amine (-NH) groups with a nonpolar trimethylsilyl (TMS) group. nih.govresearchgate.net This reaction dramatically reduces the polarity of the molecule and increases its volatility, making it suitable for GC analysis.

Once derivatized, the sample is injected into the GC-MS system. The TMS-derivatives of this compound and related compounds are separated on a capillary column. The mass spectrometer then detects the eluting compounds, providing mass spectra that can be used for identification by comparison with spectral libraries. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the comprehensive profiling of this compound and its derivatives in a complex sample matrix. mdpi.com

Method Validation and Quality Control in this compound Analytical Research

To ensure that the data generated from the analysis of this compound are reliable, accurate, and reproducible, the analytical methods (primarily HPLC or LC-MS/MS) must be thoroughly validated. greenskybio.compharmaguideline.com Method validation is a regulatory requirement in pharmaceutical analysis and a cornerstone of good scientific practice. uniprojects.netalliedacademies.org It demonstrates that an analytical procedure is suitable for its intended purpose. The validation process assesses several key performance parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.995 ms-editions.cl |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. | Mean recovery between 90-110% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2-3% researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Peak purity analysis; baseline resolution from interfering peaks. |

Quality control (QC) involves the routine application of these validated methods to analyze samples. QC samples are typically analyzed alongside unknown samples to monitor the performance of the analytical method and ensure the continued validity of the results. This is essential for the reliable quantification of this compound in plant materials or in vitro assays. who.int

Interdisciplinary and Future Research Perspectives on Deacetylisoipecoside

Systems Biology and Metabolomics Approaches to Deacetylisoipecoside Biosynthesis

A comprehensive understanding of the biosynthetic pathway leading to this compound is fundamental for its future applications. Systems biology, which integrates various "omics" data, offers a powerful lens through which to view the intricate network of biochemical reactions governing its production. nih.gov Metabolomics, the large-scale study of small molecules, is a cornerstone of this approach, enabling the detailed analysis of metabolites within a biological system. nih.govnih.govbohrium.com

By applying metabolomic workflows, researchers can identify and quantify this compound and its precursors, such as dopamine (B1211576) and a monoterpene-derived precursor, within plant tissues or cell cultures. nih.gov This quantitative data, when correlated with transcriptomic (gene expression) and proteomic (protein expression) data, can illuminate the specific enzymes and corresponding genes involved in each step of the synthesis. nih.gov This integrated approach helps to pinpoint rate-limiting steps and regulatory control points in the pathway, which is crucial for targeted metabolic engineering efforts. mdpi.com Such systems-level analyses move beyond studying single enzymes to understanding the metabolic flux and regulatory logic of the entire pathway. youtube.com

Computational Chemistry and Molecular Modeling for this compound-Target Interactions

Computational chemistry and molecular modeling provide invaluable in silico tools to predict and analyze the interactions between this compound and potential biological targets, thereby guiding research into its unexplored bioactivities. nih.govumd.edu These methods can significantly accelerate the drug discovery process by prioritizing compounds and hypotheses for experimental validation. mdpi.com

Key computational techniques applicable to this compound research include:

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a specific protein target, such as an enzyme or receptor. It can be used to screen large libraries of biological targets to identify potential interactions, offering clues to the compound's mechanism of action. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. biotechnologia-journal.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity. nih.gov These models could be developed for this compound derivatives to predict their potency and guide the synthesis of new analogues with enhanced pharmacological properties.

These computational approaches can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, helping to assess its potential as a drug candidate from an early stage. biotechnologia-journal.org

Novel Biotechnological Strategies for Sustainable this compound Production

The reliance on plant extraction for valuable alkaloids is often limited by low yields, geographical constraints, and slow growth rates. nih.gov Modern biotechnology offers sustainable and scalable alternatives for the production of this compound. nih.gov

Two primary strategies are at the forefront of this effort:

Metabolic Engineering in Microbial Hosts: The reconstruction of the this compound biosynthetic pathway in well-characterized microorganisms like Escherichia coli or Saccharomyces cerevisiae (yeast) presents a promising avenue for production. nih.govlbl.gov This involves identifying all the necessary plant genes, optimizing their expression in the microbial host, and engineering the host's metabolism to ensure an ample supply of precursor molecules. mdpi.com This "bio-factory" approach allows for rapid, scalable, and contained production in industrial fermenters. nih.govnih.gov

Plant Cell and Organ Cultures: Culturing plant cells or tissues (like hairy roots) in controlled bioreactors is another viable strategy. uwec.edu The productivity of these cultures can be significantly enhanced through various techniques, including the optimization of media and growth conditions, and the use of "elicitors" (compounds that stimulate secondary metabolite production). Furthermore, genetic engineering of the plant cells to overexpress key biosynthetic genes or suppress competing metabolic pathways can dramatically increase yields. uwec.edu

These biotechnological methods not only promise a stable supply of this compound but also provide platforms for producing novel derivatives through combinatorial biosynthesis. nih.gov

Unexplored Biological Activities and Mechanistic Insights for this compound

As a member of the vast family of isoquinoline (B145761) alkaloids, this compound has a high potential for possessing significant, yet undiscovered, biological activities. semanticscholar.org Many isoquinoline alkaloids exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. semanticscholar.orgmdpi.comnih.gov Given that this compound serves as a structural scaffold for more complex alkaloids, it is plausible that the core molecule itself interacts with biological targets. nih.gov

Future research should focus on high-throughput screening of this compound against a wide range of cellular and molecular targets to uncover novel bioactivities. Should a promising activity be identified, subsequent mechanistic studies would be crucial. These investigations would aim to:

Identify the specific molecular target (e.g., enzyme, receptor, ion channel).

Elucidate the signal transduction pathway affected by the compound.

Characterize the structure-activity relationship by testing derivatives to determine which parts of the molecule are essential for its effect. frontiersin.org

Uncovering new biological roles for this compound could lead to the development of new therapeutic agents based on its chemical structure. nih.govresearchgate.netmdpi.com

Integration of this compound Research with Broader Alkaloid Biosynthesis Studies

The study of this compound does not exist in isolation; it is intrinsically linked to the broader field of alkaloid biosynthesis. As a key intermediate, it represents a critical branch point in the formation of medicinally important ipecac alkaloids and potentially other monoterpenoid isoquinoline alkaloids. nih.govnih.gov

Understanding the enzymes that act upon this compound—those that modify its structure through reactions like methylation, oxidation, or glycosylation—is essential for mapping the downstream pathways. frontiersin.org Research has shown that plants from different evolutionary lineages have developed distinct ways to produce similar alkaloids, and this compound is a central player in this story of convergent evolution. nih.gov

Furthermore, the characterization of enzymes from the this compound pathway provides valuable new tools for synthetic biology. mdpi.com These enzymes can be used in combinatorial approaches, where they are combined with enzymes from other alkaloid pathways to produce novel, "unnatural" compounds with potentially unique biological activities. nih.gov Therefore, research on this compound not only illuminates a specific metabolic route but also contributes significantly to our fundamental knowledge of plant biochemistry and enhances our capacity for bio-engineering complex natural products. mdpi.com

Q & A

Q. What is the role of deacetylisoipecoside in plant alkaloid biosynthesis?

this compound is a key intermediate in the biosynthesis of ipecac alkaloids (e.g., emetine) in Carapichea ipecacuanha. It undergoes a stereospecific Pictet–Spengler condensation with dopamine-derived metabolites to form the alkaloid scaffold . However, the enzymes catalyzing its formation remain unidentified, necessitating isotopic labeling (e.g., ¹³C/²H tracing) and intermediate isolation via HPLC-MS to map its metabolic flux .

Q. How can researchers distinguish this compound from its stereoisomer, deacetylipecoside?

The distinction lies in their enantiomeric specificity. This compound synthase (EC 4.3.3.3) and deacetylipecoside synthase (EC 4.3.3.4) produce stereochemically distinct products. Analytical methods include:

- Chiral chromatography (e.g., HPLC with chiral stationary phases) .

- NMR spectroscopy to compare coupling constants and NOE patterns in the glycosidic moiety .

- Enzyme-specific activity assays using purified isoforms from Alangium lamarckii (distinct enantiomeric preference) .

Advanced Research Questions

Q. What methodological challenges exist in identifying enzymes responsible for this compound synthesis?

Key challenges include:

- Low enzyme abundance : Activity-guided fractionation of plant extracts, paired with proteomics (LC-MS/MS), is required to isolate candidate proteins .

- Lack of homologous sequences : Homology-based searches (e.g., BLASTp) are limited due to sparse lyase databases. Structural prediction tools (AlphaFold) can model enzyme-substrate interactions for functional validation .

- Instability in vitro : Stabilizing assay conditions (e.g., cryoprotectants, cofactor supplementation) are critical for kinetic studies .

Q. How should researchers resolve contradictions in reported catalytic activities of this compound synthase?

Contradictions often arise from enzyme source variability or assay conditions. A systematic approach includes:

- Reproducibility checks : Replicate assays under standardized pH, temperature, and cofactor conditions .

- Meta-analysis : Use PRISMA guidelines to evaluate literature (e.g., substrate specificity, Km values) and identify confounding variables .

- Structural characterization : Compare X-ray crystallography data (active site geometry) across isoforms to explain activity differences .

Q. What experimental designs are optimal for studying this compound's role in alkaloid diversification?

- Knockout/knockdown models : CRISPR-Cas9 targeting putative synthase genes in C. ipecacuanha cell cultures to observe alkaloid profile shifts .

- Time-course metabolomics : LC-HRMS to track this compound accumulation and downstream products (e.g., emetine) under stress conditions .

- Cross-species comparisons : Analyze synthase orthologs in Alangium and Cephalotaxus to infer evolutionary divergence in substrate specificity .

Q. How can researchers validate the identity of this compound in novel plant species?

- Multi-stage mass spectrometry : MS/MS fragmentation patterns compared to reference standards .

- Enzymatic hydrolysis : Treat extracts with β-glucosidase; this compound yields aglycone detectable via TLC .

- Synthetic standards : Chemoenzymatic synthesis using recombinant this compound synthase (if available) for co-chromatography .

Data Presentation and Reproducibility

Q. What are the minimum reporting standards for this compound-related experiments?

- Experimental details : Full protocols for enzyme assays (substrate concentrations, incubation times) and spectroscopic parameters (NMR field strength, MS ionization modes) .

- Supporting information : Raw chromatograms, kinetic plots, and spectral data uploaded to repositories (e.g., Zenodo) .

- Negative controls : Include assays without substrate/enzyme to rule out non-specific reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.